sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate
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Overview
Description
Sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a bromophenyl group, and an imidazolidinedione moiety
Preparation Methods
The synthesis of sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a bromophenyl-substituted amino alcohol, under acidic or basic conditions.
Condensation reaction: The oxazole derivative is then subjected to a condensation reaction with an imidazolidinedione derivative in the presence of a suitable dehydrating agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Neutralization and crystallization: The resulting product is neutralized with a sodium hydroxide solution and crystallized from an appropriate solvent to obtain the final compound in its hydrated form.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate undergoes various chemical reactions, including:
Substitution reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Cyclization reactions: The oxazole and imidazolidinedione moieties can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate has several scientific research applications:
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials science: The compound can be used as a building block for the synthesis of advanced materials, such as liquid crystals and polymers with specific electronic or optical properties.
Organic synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazole and imidazolidinedione moieties can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate can be compared with other similar compounds, such as:
Sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinate: This compound also contains a bromophenyl group but differs in its overall structure and functional groups, leading to different chemical reactivity and applications.
Sodium 2-(2-bromophenyl)-1,1-difluoroethanesulfinate: Similar to the previous compound, it features a bromophenyl group but with different substitution patterns and functional groups.
The uniqueness of this compound lies in its combination of an oxazole ring and an imidazolidinedione moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10BrN4NaO4 |
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Molecular Weight |
389.14 g/mol |
IUPAC Name |
sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate |
InChI |
InChI=1S/C13H9BrN4O3.Na.H2O/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;;/h1-6H,7H2,(H,17,19,20);;1H2/q;+1;/p-1/b16-6+;; |
InChI Key |
BWFKJVOQTZFICH-HEFZRFOPSA-M |
Isomeric SMILES |
C1C(=O)[N-]C(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.O.[Na+] |
Canonical SMILES |
C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.O.[Na+] |
Origin of Product |
United States |
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